Triethylamine phosphate
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Overview
Description
Triethylamine phosphate is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as an ion-pairing reagent. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine phosphate can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in an aqueous solution of phosphoric acid, followed by evaporation or crystallization to obtain the product .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing triethylamine and phosphoric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Triethylamine phosphate undergoes various chemical reactions, including esterification, hydrolysis, and oxidation .
Common Reagents and Conditions:
Esterification: this compound can react with alcohols in the presence of a catalyst to form esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and triethylamine.
Oxidation: this compound can be oxidized using oxidizing agents to form phosphates.
Major Products:
Esterification: Formation of phosphate esters.
Hydrolysis: Formation of phosphoric acid and triethylamine.
Oxidation: Formation of higher oxidation state phosphates.
Scientific Research Applications
Triethylamine phosphate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Mechanism of Action
Triethylamine phosphate acts as an ion-pairing reagent in HPLC by interacting with analytes to form ion pairs. This interaction enhances the retention and separation of analytes on the chromatographic column. The molecular targets include positively charged analytes, which form stable complexes with the negatively charged phosphate group .
Comparison with Similar Compounds
- Triethylamine hydrochloride
- Triethylammonium acetate
- Triphenyl phosphite
Comparison:
- Triethylamine hydrochloride: Similar to triethylamine phosphate, it is used as a reagent in various chemical reactions. it is less commonly used in HPLC applications.
- Triethylammonium acetate: Another ion-pairing reagent used in HPLC, but it has different retention and separation characteristics compared to this compound.
- Triphenyl phosphite: Used as an antioxidant in polymers and has different chemical properties and applications compared to this compound .
This compound stands out due to its specific use in HPLC as an ion-pairing reagent, offering unique retention and separation capabilities for positively charged analytes .
Properties
CAS No. |
10138-93-9 |
---|---|
Molecular Formula |
C6H18NO4P |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
dihydrogen phosphate;triethylazanium |
InChI |
InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
UNXNGGMLCSMSLH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.OP(=O)(O)O |
Canonical SMILES |
CC[NH+](CC)CC.OP(=O)(O)[O-] |
Key on ui other cas no. |
35365-94-7 10138-93-9 |
Related CAS |
121-44-8 (Parent) |
Synonyms |
triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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